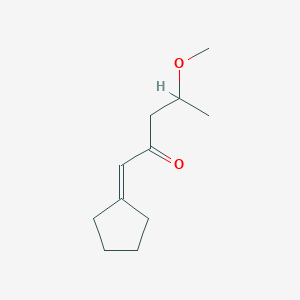![molecular formula C27H36O4 B12523641 3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] CAS No. 741292-42-2](/img/structure/B12523641.png)
3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] is a complex organic compound known for its unique structural properties It consists of two oxetane rings, each substituted with methoxyphenyl and dimethyl groups, connected by a propane-1,3-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] typically involves the following steps:
Formation of the Oxetane Rings: The oxetane rings can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like sulfuric acid or bases like sodium hydroxide.
Substitution Reactions: The methoxyphenyl and dimethyl groups are introduced through substitution reactions. These reactions often require catalysts such as palladium or nickel to facilitate the coupling of the phenyl groups with the oxetane rings.
Linking the Oxetane Rings: The final step involves linking the two oxetane rings with a propane-1,3-diyl group. This can be achieved through a condensation reaction using reagents like dicyclohexylcarbodiimide (DCC) or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles like halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, catalysts like palladium or nickel.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Organic Synthesis:
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Biological Studies: The compound is studied for its interactions with biological molecules, providing insights into its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of 3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 3,3′- { [ (1,2-diphenylethene-1,2-diyl)bis (4,1-phenylene)]bis (oxy)}bis (propane-1-sulfonate): This compound shares a similar structural motif with 3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane], featuring a propane-1,3-diyl linker and aromatic groups.
1,3-Bis(tosyloxy)propane: Another related compound, used in various organic synthesis applications.
Uniqueness
3,3’-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] is unique due to its dual oxetane rings and specific substitution pattern. This structural arrangement imparts distinct chemical and physical properties, making it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
741292-42-2 |
|---|---|
Molekularformel |
C27H36O4 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-3-[3-[2-(4-methoxyphenyl)-3,4-dimethyloxetan-3-yl]propyl]-3,4-dimethyloxetane |
InChI |
InChI=1S/C27H36O4/c1-18-26(3,24(30-18)20-8-12-22(28-5)13-9-20)16-7-17-27(4)19(2)31-25(27)21-10-14-23(29-6)15-11-21/h8-15,18-19,24-25H,7,16-17H2,1-6H3 |
InChI-Schlüssel |
UNFLTEJLMLJKMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(O1)C2=CC=C(C=C2)OC)(C)CCCC3(C(OC3C4=CC=C(C=C4)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


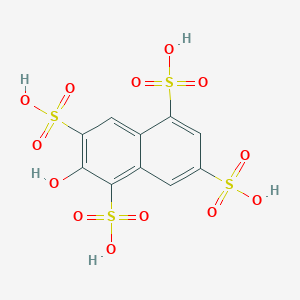
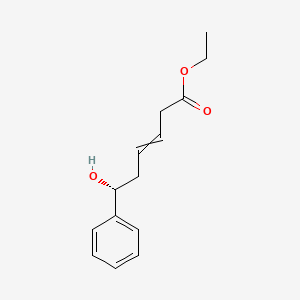
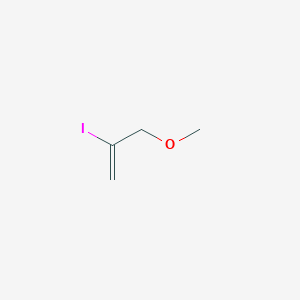
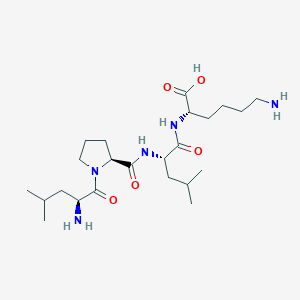
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)
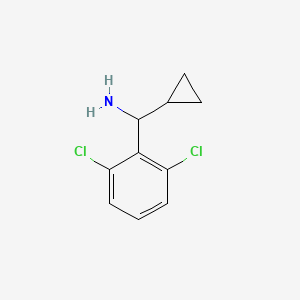

![2-Phenylbicyclo[3.2.0]heptan-2-ol](/img/structure/B12523628.png)
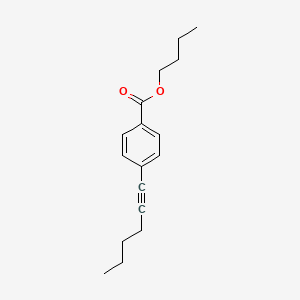
![Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B12523640.png)
